(2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride
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Overview
Description
(2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride is a chiral compound featuring a pyrrolidine ring. The compound is notable for its stereochemistry, which is crucial in various biological and chemical applications. The presence of the carbobenzyloxy (Cbz) protecting group and the hydrochloride salt form enhances its stability and solubility, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection: The amino group is protected using the carbobenzyloxy (Cbz) group to prevent unwanted reactions.
Hydroxymethylation: Introduction of the hydroxymethyl group at the 2-position is achieved through selective hydroxylation reactions.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt form to enhance solubility and stability.
Industrial Production Methods: Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the process and reduce production costs.
Types of Reactions:
Oxidation: The hydroxymethyl group can undergo oxidation to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The amino group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Various alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include derivatives with modified functional groups, which can be further utilized in synthetic pathways or biological studies.
Scientific Research Applications
(2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound plays a crucial role in its binding affinity and selectivity. The hydroxymethyl and amino groups facilitate hydrogen bonding and electrostatic interactions, which are essential for its biological activity.
Comparison with Similar Compounds
(2s,4r)-4-hydroxyproline: A related compound with similar stereochemistry but different functional groups.
Pyrrolidine-2,5-diones: Compounds with a similar pyrrolidine ring structure but different substituents.
Uniqueness: (2s,4r)-1-Cbz-2-hydroxymethyl-4-aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to serve as a versatile intermediate in various synthetic pathways sets it apart from other similar compounds.
Properties
IUPAC Name |
benzyl (2S,4R)-4-amino-2-(hydroxymethyl)pyrrolidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3.ClH/c14-11-6-12(8-16)15(7-11)13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,16H,6-9,14H2;1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCLNJVMWXFRKOG-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CO)C(=O)OCC2=CC=CC=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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